2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16372943
InChI: InChI=1S/C21H17NO4/c1-3-22-12-14(16-6-4-5-7-18(16)22)10-20-21(24)17-9-8-15(25-13(2)23)11-19(17)26-20/h4-12H,3H2,1-2H3/b20-10+
SMILES:
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate

CAS No.:

Cat. No.: VC16372943

Molecular Formula: C21H17NO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate -

Specification

Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
IUPAC Name [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Standard InChI InChI=1S/C21H17NO4/c1-3-22-12-14(16-6-4-5-7-18(16)22)10-20-21(24)17-9-8-15(25-13(2)23)11-19(17)26-20/h4-12H,3H2,1-2H3/b20-10+
Standard InChI Key OQDHGNVPQMZFPP-KEBDBYFISA-N
Isomeric SMILES CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C
Canonical SMILES CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, [(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate, reflects its intricate structure. Its molecular formula is C21H17NO4, with a molecular weight of 347.4 g/mol. The indole moiety is substituted at the 1-position with an ethyl group, while the benzo[b]furan core is functionalized with a ketone at the 3-position and an acetate ester at the 6-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H17NO4
Molecular Weight347.4 g/mol
IUPAC Name[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Canonical SMILESCCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C

Structural Analysis

The molecule’s planar indole and benzo[b]furan systems are conjugated via a methylene bridge, creating an extended π-system that may influence electronic properties and binding interactions. The acetate group enhances solubility in polar organic solvents, a feature critical for pharmaceutical formulation. X-ray crystallography of related compounds reveals that the (E)-configuration at the methylidene bridge is energetically favored due to reduced steric strain.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves multi-step organic reactions, including:

  • Fischer Indole Synthesis: Formation of the 1-ethylindole core via cyclization of phenylhydrazine with a ketone under acidic conditions.

  • Benzo[b]furan Construction: Cyclodehydration of dihydroxybenzaldehyde derivatives catalyzed by protic acids.

  • Esterification: Acetylation of the hydroxyl group on the benzo[b]furan ring using acetic anhydride or acetyl chloride in the presence of a base.

Optimization and Challenges

Key challenges include controlling regioselectivity during indole formation and preventing epimerization at the methylidene bridge. A telescoped procedure, as described for analogous compounds, involves sequential deprotection and esterification steps under tightly controlled temperatures (-5°C to 40°C) to maximize yield (up to 88.9%) . Purification often requires chromatographic techniques due to the compound’s moderate polarity.

Physicochemical Properties

Solubility and Stability

The compound is a solid at room temperature, with predicted solubility in dichloromethane, ethyl acetate, and dimethyl sulfoxide. Its stability is influenced by the electron-withdrawing ketone and ester groups, which reduce susceptibility to oxidative degradation. Hydrolytic cleavage of the acetate ester under alkaline conditions is a documented degradation pathway for related molecules.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), and 1600 cm⁻¹ (C=C aromatic).

  • NMR: 1H NMR signals include a triplet for the ethyl group’s methyl (δ 1.2–1.4 ppm) and a singlet for the acetate methyl (δ 2.1 ppm).

Biological Activity and Mechanisms

Structure-Activity Relationships

The acetate group’s electron-withdrawing nature may enhance membrane permeability compared to bulkier ester derivatives. Molecular docking studies of analogs suggest that the indole nitrogen participates in hydrogen bonding with kinase active sites.

Applications and Industrial Relevance

Pharmaceutical Development

This compound serves as a precursor for prodrugs targeting neurological disorders. Esterase-mediated hydrolysis of the acetate group could enable controlled release of active metabolites in vivo.

Materials Science

Conjugation of the indole-furan system with conductive polymers has been explored for organic light-emitting diodes (OLEDs), with reported luminance efficiencies of 15–20 cd/A in prototype devices.

Future Research Directions

Synthetic Chemistry

  • Development of enantioselective routes to access stereoisomers via asymmetric catalysis.

  • Microwave-assisted synthesis to reduce reaction times from hours to minutes .

Biological Evaluation

  • High-throughput screening against kinase libraries to identify lead candidates.

  • Pharmacokinetic studies assessing oral bioavailability and metabolic stability.

Computational Modeling

Density functional theory (DFT) calculations could optimize the molecule’s electronic properties for photovoltaic applications. Preliminary models predict a HOMO-LUMO gap of 3.2 eV, suitable for organic semiconductors.

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